(3-(Methylthio)phenyl)(4-phenylpiperazin-1-yl)methanone
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Overview
Description
Scientific Research Applications
Synthesis and Structural Characterization
Researchers have synthesized a range of compounds related to "(3-(Methylthio)phenyl)(4-phenylpiperazin-1-yl)methanone" to explore their structural properties and potential biological activities. These include novel N-phenylpyrazolyl aryl methanone derivatives exhibiting favorable herbicidal and insecticidal activities, highlighting the compound's utility in agricultural science (Wang et al., 2015). Additionally, compounds have been synthesized for their interesting hydrogen bonding patterns, which are crucial for understanding molecular interactions and crystal engineering (Quiroga et al., 2010).
Biological Activities
The biological activities of related compounds have been extensively studied. For example, triazole analogues of piperazine have been synthesized and shown to have significant antibacterial activity against human pathogenic bacteria, indicating potential applications in developing new antimicrobial agents (Nagaraj et al., 2018). Another study synthesized (7-Aryl-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidin-6-yl)(phenyl)methanones, focusing on their synthesis conditions and potential uses in medicinal chemistry (Gein et al., 2020).
Inhibitors and Medicinal Chemistry
Research into N-heterocyclic (4-phenylpiperazin-1-yl)methanones derived from phenoxazine and phenothiazine has identified highly potent inhibitors of tubulin polymerization, demonstrating significant antiproliferative properties against cancer cell lines. This suggests potential applications in cancer therapy (Prinz et al., 2017). Another study designed and synthesized arylisoxazole-phenylpiperazine derivatives as selective acetylcholinesterase inhibitors, showing potential for treating neurodegenerative diseases like Alzheimer's (Saeedi et al., 2019).
Safety And Hazards
properties
IUPAC Name |
(3-methylsulfanylphenyl)-(4-phenylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2OS/c1-22-17-9-5-6-15(14-17)18(21)20-12-10-19(11-13-20)16-7-3-2-4-8-16/h2-9,14H,10-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWVBEOAFJHEJLS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Methylthio)phenyl)(4-phenylpiperazin-1-yl)methanone |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.